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Compound of Interest

Compound Name: N-tosyl-D-methionine

Cat. No.: B8315422 Get Quote

Executive Summary
This guide addresses the specialized application of N-tosyl-D-methionine (Ts-D-Met-OH) in

solid-phase peptide synthesis. Unlike standard Fmoc or Boc amino acids used for chain

elongation, N-tosyl-D-methionine is primarily utilized as a terminal capping reagent or a

pharmacophore moiety to generate metabolically stable, protease-resistant peptides.

Key Distinction: The p-toluenesulfonyl (Tosyl) group forms a sulfonamide bond which is

orthogonal to standard SPPS deprotection conditions (stable to both TFA and Piperidine).

Therefore, N-tosyl-D-methionine functions as a "dead-end" cap, preventing further chain

elongation while imparting specific physicochemical properties to the N-terminus.

Core Applications
Protease Resistance: The combination of the D-stereoisomer and the sulfonamide bond

renders the N-terminus virtually immune to aminopeptidases.

Hydrophobic Capping: Increases the lipophilicity of the peptide, potentially enhancing

membrane permeability.

Inhibitor Design: Used in the synthesis of transition-state analog inhibitors (e.g., mimicking

the tetrahedral intermediate of proteolysis).

Chemical Rationale & Mechanism[1][2]
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Stability Profile
The utility of N-tosyl-D-methionine rests on the extreme stability of the sulfonamide nitrogen.

Acid Stability: Resistant to Trifluoroacetic acid (TFA) used in Fmoc cleavage cocktails.

Base Stability: Resistant to 20% Piperidine (Fmoc removal) and dilute bases.

Removal: Requires harsh conditions (Sodium in liquid ammonia or electrochemical

reduction), making it effectively permanent in standard SPPS workflows.

Methionine Considerations
The methionine side chain (thioether) is susceptible to oxidation during cleavage.[1][2] When

using Ts-D-Met-OH, the standard precautions for Methionine (scavengers) must be maintained

to prevent the formation of Methionine Sulfoxide [Met(O)].

Comparative Analysis of N-Protecting Groups

Feature
Fmoc
(Fluorenylmethoxy
carbonyl)

Boc (tert-
Butyloxycarbonyl)

Tosyl (p-
Toluenesulfonyl)

Nature Carbamate Carbamate Sulfonamide

Removal Reagent 20% Piperidine (Base) TFA (Acid)
Na / liq. NH₃

(Reductive)

SPPS Role
Chain Elongation

(Transient)

Chain Elongation

(Transient)

Terminal Cap

(Permanent)

Lability Base Labile Acid Labile Extremely Stable

Experimental Protocol
Materials Required[5]

Resin: Rink Amide or Wang Resin (pre-loaded with peptide chain).

Reagent: N-p-tosyl-D-methionine (Ts-D-Met-OH).
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Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or

DIC/HOBt.

Base: DIPEA (N,N-Diisopropylethylamine).

Solvent: DMF (Dimethylformamide), anhydrous.

Cleavage Cocktail: Reagent K or B (must contain Thioanisole/EDT).

Coupling Protocol (Manual or Automated)
Note: This protocol assumes the peptide chain has been synthesized up to the penultimate

residue and the N-terminal Fmoc group has been removed.

Step 1: Resin Preparation

Wash resin 3x with DMF.[3]

Ensure the N-terminal amine is free (positive Kaiser test/blue color).

Step 2: Activation of N-tosyl-D-methionine

Stoichiometry: Use 3-5 equivalents relative to resin loading.

Pre-activation (in a separate vial):

Dissolve Ts-D-Met-OH (4 eq) in minimal DMF.

Add HATU (3.9 eq).

Add DIPEA (8 eq).

Wait: Allow to activate for 1-2 minutes. (Do not exceed 5 mins to avoid racemization,

though D-isomer reduces impact).

Step 3: Coupling Reaction

Add the activated solution to the resin.
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Agitate (shake/vortex) for 60–90 minutes at room temperature.

Insight: Sulfonamido acids can be sterically demanding; extended coupling time ensures

completion.

Drain and wash resin 3x with DMF, 3x with DCM.

Step 4: Verification (QC)

Perform a Kaiser Test.

Result: The beads should be colorless/white.

Interpretation: A negative test confirms the free amine has been acylated (sulfonated) by

the Ts-D-Met moiety.

Action: If blue, re-couple using DIC/HOAt.

Step 5: Final Cleavage

Wash resin 3x with DCM and dry under nitrogen.

Prepare Cleavage Cocktail (Optimized for Met):

TFA (90%)

Thioanisole (5%)

1,2-Ethanedithiol (EDT) (3%)

Anisole (2%)

Reasoning: EDT and Thioanisole are critical to prevent oxidation of the Met sulfur by the

released trityl cations or atmospheric oxygen.

Incubate resin for 2–3 hours.

Precipitate in cold diethyl ether, centrifuge, and lyophilize.
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Visualization of Workflow
The following diagram illustrates the decision logic and chemical flow when introducing N-
tosyl-D-methionine.

Resin-Bound Peptide
(Fmoc-Protected N-term)

Fmoc Removal
(20% Piperidine)

Next Step?

Standard Coupling
(Fmoc-AA-OH)

Elongation

Terminal Coupling
(Ts-D-Met-OH + HATU)

Termination/Capping

Repeat SPPS CycleN-Tosyl Capped Peptide
(Stable to Acid/Base)

TFA Cleavage
(Requires Scavengers for Met)

Final Step

Click to download full resolution via product page

Figure 1: Workflow distinguishing standard elongation from N-tosyl termination. Note that the

Tosyl path leads to a permanent end-state in SPPS.

Troubleshooting & Critical Constraints
Solubility Issues
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N-tosyl amino acids are generally hydrophobic. If the reagent does not dissolve in DMF:

Add a small amount of NMP (N-methyl-2-pyrrolidone).

Warm the solution slightly (max 35°C) before adding the coupling agent.

"Failed" Deprotection
Common Error: Users often attempt to remove the Tosyl group using Piperidine or high

concentrations of TFA, expecting it to behave like Fmoc or Boc.

Symptom: Mass spectrometry shows the mass of the peptide + Tosyl group + Met (approx

+270 Da shift), rather than the naked peptide.

Correction: The Tosyl group is not removable under these conditions. If a removable group is

needed, use Fmoc-D-Met-OH or Boc-D-Met-OH.

Methionine Oxidation
Symptom: Mass spec shows M+16 or M+32 peaks.

Cause: Inadequate scavenging of reactive oxygen species or alkyl cations during cleavage.

Solution: Ensure EDT is fresh. Avoid post-cleavage handling in open air for extended periods

before lyophilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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